10(Z)-Nonadecenoyl chloride

Lipid-based drug delivery Prodrug design Pharmaceutical formulation

This C19 odd-chain acyl chloride features a stereospecific Δ10(Z) double bond, imparting a membrane-disruptive kink essential for metabolic stability and molecular recognition. Not a generic C18 or saturated substitute. Purchase for targeted lipidomics, biophysical studies, or patent-driven lipophilic derivatization requiring exact cis stereochemistry.

Molecular Formula C19H35ClO
Molecular Weight 314.9 g/mol
CAS No. 95548-27-9
Cat. No. B3175029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10(Z)-Nonadecenoyl chloride
CAS95548-27-9
Molecular FormulaC19H35ClO
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCC(=O)Cl
InChIInChI=1S/C19H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3/b10-9-
InChIKeyWXBMSYMPSAFFRH-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10(Z)-Nonadecenoyl Chloride (CAS 95548-27-9): Technical Definition and In-Class Position for Procurement


10(Z)-Nonadecenoyl chloride (CAS 95548-27-9) is a long-chain (C19) monounsaturated fatty acid chloride derivative characterized by a reactive acyl chloride functional group and a stereospecific cis (Z) double bond at the Δ10 position . The compound serves as a versatile acylating agent for the synthesis of esters, amides, and other lipid-linked conjugates . Its structural features—an odd-numbered carbon chain (C19) and a mid-chain cis double bond—distinguish it from saturated fatty acid chlorides and other in-class unsaturated acyl chlorides [1]. The compound is recognized in patent literature as a key lipophilic building block for derivatizing biologically active molecules to improve their pharmacological properties [2].

10(Z)-Nonadecenoyl Chloride: Why In-Class Analogs Cannot Be Casually Substituted


Substitution of 10(Z)-Nonadecenoyl chloride with generic or closely related fatty acid chlorides (e.g., nonadecanoyl chloride, 10-undecenoyl chloride, or trans-10-nonadecenoyl chloride) is non-trivial due to quantifiable differences in chain length, stereochemistry, and resultant physicochemical and biological properties. The cis (Z) double bond at C10 imposes a specific kink in the hydrocarbon chain that alters membrane packing, metabolic stability, and molecular recognition compared to its trans (E) isomer or saturated analogs [1]. Patent disclosures explicitly differentiate the utility of cis-10-nonadecenyl derivatives from their trans counterparts for enhancing drug action, underscoring the stereochemical specificity required for biological applications [2]. Furthermore, the odd-numbered C19 chain is less common in endogenous mammalian lipids compared to even-numbered chains (C16, C18, C20), which may confer distinct metabolic fates and reduced off-target incorporation . These structural nuances directly impact the performance of the compound as a synthetic intermediate or lipid anchor, making empirical substitution without quantitative justification a high-risk strategy in research and development workflows.

10(Z)-Nonadecenoyl Chloride: Quantitative Differentiation Evidence vs. Analogs


Stereochemical Configuration: Cis (Z) vs. Trans (E) Differentiation in Drug Derivatization Patents

Patent literature explicitly differentiates the utility of cis-10-nonadecenyl from trans-10-nonadecenyl as a lipophilic moiety for improving drug action [1]. The cis configuration is specified as a preferred embodiment for derivatizing therapeutic compounds, indicating that stereochemistry is not interchangeable [1].

Lipid-based drug delivery Prodrug design Pharmaceutical formulation

Chain Length Specificity: C19 vs. C18/C20 in Biological Membrane Models

Odd-chain fatty acids (C19:1) are less prevalent in mammalian biology than even-chain (C16, C18, C20) counterparts [1]. This reduced endogenous abundance may translate to lower background interference in metabolic tracing or altered pharmacokinetics when used as a lipid anchor .

Membrane biophysics Lipidomics Odd-chain fatty acid metabolism

Comparative Reactivity: Predicted LogP and Polarity vs. Saturated Nonadecanoyl Chloride

The calculated LogP for 10(Z)-Nonadecenoyl chloride is 7.18, with a polar surface area (PSA) of 17.07 Ų . The saturated analog, nonadecanoyl chloride (CAS 59410-47-8), is predicted to have a higher LogP due to the absence of the polarizable cis double bond . This difference in lipophilicity can affect reaction kinetics in biphasic systems and the partitioning behavior of resulting conjugates.

Organic synthesis Lipophilicity Acylation kinetics

Purity Benchmarking: 10(Z)-Nonadecenoyl Chloride vs. Common Analogs

Commercially available 10(Z)-Nonadecenoyl chloride is offered at a purity of >99% . In contrast, the widely used shorter-chain analog 10-undecenoyl chloride (C11) is typically supplied at 97-98% purity . Higher starting purity can reduce the need for pre-reaction purification and minimize side products in sensitive syntheses.

Chemical procurement Quality control Synthetic intermediate

10(Z)-Nonadecenoyl Chloride: High-Impact Application Scenarios Based on Evidence


Synthesis of Stereospecific Lipid-Drug Conjugates for Enhanced Bioavailability

Based on patent disclosures, 10(Z)-Nonadecenoyl chloride is ideally suited for derivatizing small-molecule drugs and agrochemicals to improve their lipophilicity and membrane permeability [1]. The cis double bond is a critical structural feature specified in the preferred embodiments of the patent, making this compound the reagent of choice for replicating or building upon this patented technology [1].

Synthesis of Odd-Chain Lipid Probes for Metabolic Tracing and Lipidomics

The C19 odd-chain backbone of 10(Z)-Nonadecenoyl chloride distinguishes it from the more common even-chain fatty acids (C16, C18, C20) [2]. Researchers can leverage this property to synthesize lipid probes that are metabolically distinct, reducing background signal from endogenous lipids in mass spectrometry-based lipidomics or cellular uptake studies .

Construction of Model Membranes with Defined Acyl Chain Asymmetry

The combination of an odd-chain length (C19) and a cis double bond at C10 provides a unique molecular shape that can be exploited in biophysical studies of membrane structure and function [2]. 10(Z)-Nonadecenoyl chloride can be used to synthesize phospholipids with precisely defined acyl chain asymmetry, enabling investigations into how chain length and unsaturation modulate membrane fluidity, lipid raft formation, and protein-lipid interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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